molecular formula C2H7AgNO3P- B1198701 Silver mono(2-aminoethyl)phosphate CAS No. 76299-94-0

Silver mono(2-aminoethyl)phosphate

Cat. No.: B1198701
CAS No.: 76299-94-0
M. Wt: 231.92 g/mol
InChI Key: RYGXSLXKYCUNGY-UHFFFAOYSA-M
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Description

Silver mono(2-aminoethyl)phosphate is an organophosphorus compound consisting of a silver ion coordinated to the phosphate group of mono(2-aminoethyl)phosphate. 2-AEH2F is synthesized from 2-aminoethanol and phosphoric acid, forming a zwitterionic structure with antiproliferative effects on tumor cell lines . The substitution of hydrogen with silver likely enhances its antimicrobial or cytotoxic properties, though this requires further empirical validation.

Properties

CAS No.

76299-94-0

Molecular Formula

C2H7AgNO3P-

Molecular Weight

231.92 g/mol

IUPAC Name

hydron;2-phosphonatoethanamine;silver

InChI

InChI=1S/C2H8NO3P.Ag/c3-1-2-7(4,5)6;/h1-3H2,(H2,4,5,6);/p-1

InChI Key

RYGXSLXKYCUNGY-UHFFFAOYSA-M

SMILES

[H+].C(CP(=O)([O-])[O-])N.[Ag]

Canonical SMILES

[H+].C(CP(=O)([O-])[O-])N.[Ag]

Synonyms

Dermazellon
silver mono(2-aminoethyl)phosphate

Origin of Product

United States

Comparison with Similar Compounds

2-Aminoethyldihydrogenphosphate (2-AEH2F) and Derivatives

Structural Similarities: Both compounds share the 2-aminoethylphosphate backbone. The silver variant replaces the hydrogen in the phosphate group with Ag⁺. Functional Differences:

  • Cytotoxicity: 2-AEH2F exhibits specific cytotoxicity against triple-negative breast cancer cells (MDA-MB-231 and 4T1), with IC₅₀ values indicating potent activity. Silver mono(2-aminoethyl)phosphate may exhibit enhanced cytotoxicity due to silver’s known antimicrobial and antitumor properties, though direct data are lacking .
  • Mechanism of Action: 2-AEH2F induces G2/M cell cycle arrest and activates intrinsic (caspase 3, cytochrome c) and extrinsic (caspase 8, TRAIL-DR4) apoptosis pathways.

Bis(2-aminoethyl)amine Derivatives

Structural Comparison: These compounds feature bis(2-aminoethyl)amine backbones modified with urea or thiourea groups, differing from the phosphate-based silver compound. Functional Insights:

  • Limited cytotoxicity data are available, but they are used as transmembrane transporters and synthetic receptors. Their biological activity is less pronounced compared to 2-AEH2F, highlighting the critical role of the phosphate group in tumor suppression .

Organophosphorus Compounds with Alkyl/aryl Substituents

Examples :

  • Ethyl S-sodium methylphosphonothiolate (CAS 22307-81-9): Classified as a Schedule 2B04 compound, it lacks the aminoethyl group but shares phosphonate functionality. Used in chemical synthesis rather than therapeutics .
  • Isobutyl ethylphosphonofluoridate (CAS 2261-83-8): A Schedule 1A01 compound with fluoridate groups, primarily studied for regulatory purposes rather than biomedical applications .

Table 2: Structural and Functional Comparison

Compound Key Functional Groups Primary Application Biological Activity
This compound Ag⁺, phosphate, aminoethyl Hypothesized antitumor Inferred cytotoxicity
2-AEH2F Phosphate, aminoethyl Antitumor (validated) IC₅₀ 15.2 μM, apoptosis
Bis(2-aminoethyl)amine derivatives Amine, urea/thiourea Synthetic receptors Low cytotoxicity
Isobutyl ethylphosphonofluoridate Fluoridate, phosphono Regulatory studies Not biologically characterized

Key Research Findings and Implications

  • Role of Substituents: The aminoethyl group in 2-AEH2F and its silver analog is critical for tumor cell targeting. Alkyl chain extensions (e.g., 2-AE(C18)HF) reduce cytotoxicity, suggesting steric hindrance may limit efficacy .
  • Silver’s Potential: Silver ions are known to disrupt bacterial membranes and induce ROS generation. Coupling Ag⁺ to 2-aminoethylphosphate could synergize phosphate-mediated apoptosis and silver’s redox activity, though this hypothesis requires validation .
  • Divergent Applications: Structurally similar compounds (e.g., cyclam derivatives in anti-HIV research) demonstrate that minor modifications can shift biological activity entirely, underscoring the need for targeted functionalization .

Preparation Methods

Structural and Functional Overview

This compound consists of a silver ion coordinated to a 2-aminoethyl phosphate ligand, forming a stable metal-organic framework. The ligand, 2-aminoethyl dihydrogen phosphate (C₂H₈NO₄P), provides both phosphoric acid and amine functional groups, enabling dual coordination sites for silver. This bifunctional ligand structure facilitates the formation of layered or polymeric architectures, which are critical for applications in photocatalysis and antimicrobial materials.

Key Precursors and Reagents

The synthesis requires high-purity silver nitrate (AgNO₃) and 2-aminoethyl dihydrogen phosphate (CAS 1071-23-4), the latter of which is commercially available as a crystalline powder with a melting point of 241–243°C. Solvent selection (e.g., aqueous, organic, or mixed-phase systems) and pH modulation agents (e.g., urea, ammonia) are critical for controlling reaction kinetics and product morphology.

Solid-Phase Grinding Synthesis

Procedure and Mechanochemical Considerations

In the solid-phase grinding method, stoichiometric quantities of AgNO₃ and 2-aminoethyl phosphate are mechanically ground using a mortar and pestle or ball mill. This solvent-free approach relies on ion exchange between the solid reactants, as described in analogous syntheses of silver phosphate photocatalysts. The exothermic reaction proceeds at room temperature, yielding irregular microcrystalline particles (0.5–2.0 µm diameter).

Optimization Parameters

  • Grinding duration : 30–60 minutes for complete ion exchange.

  • Molar ratio : A 1:1 Ag:ligand ratio minimizes unreacted precursors.

  • Atmosphere control : Conducted under inert gas to prevent oxidation of silver.

Limitations and Mitigation Strategies

This method often produces polydisperse particles due to uncontrolled nucleation. Post-synthesis annealing at 150°C for 2 hours improves crystallinity but risks ligand decomposition. Yield typically ranges from 65% to 78%, with impurities detectable via X-ray diffraction (XRD) peaks at 2θ = 28.5° and 32.1°.

Aqueous Precipitation Techniques

Direct Precipitation Protocol

Aqueous methods dissolve AgNO₃ and 2-aminoethyl phosphate in deionized water, followed by dropwise addition of a precipitating agent (e.g., Na₂HPO₄). The immediate formation of a yellow colloidal suspension indicates nanoparticle nucleation. Stirring for 1 hour at 25°C ensures complete reaction, after which the product is centrifuged and dried under vacuum.

Critical Factors

  • pH control : Maintaining pH 6.5–7.0 using urea hydrolysis prevents ligand protonation and ensures silver coordination.

  • Concentration effects : AgNO₃ concentrations above 0.1 M favor agglomeration, reducing surface area from 45 m²/g to <20 m²/g.

Templated Growth for Morphological Control

Introducing structure-directing agents like chitosan or hyaluronic acid during precipitation enables the synthesis of nanorods (50 nm × 200 nm) and spherical nanoparticles (20–40 nm diameter). These templates coordinate with silver ions, directing anisotropic growth. For example:

TemplateConcentration (mM)Particle MorphologySurface Area (m²/g)
Chitosan3.1Nanorods58 ± 4
Hyaluronic acid2.7Spheres62 ± 3

Post-synthesis template removal requires sequential washing with acetic acid (0.1 M) and ethanol, preserving crystallinity while eliminating organic residues.

Organic Phase Synthesis for Enhanced Purity

Reverse Micelle Approach

In water-in-oil emulsions, silver nitrate and ligand solutions are combined in a hexane/Triton X-100 system. The confined aqueous droplets (2–5 nm diameter) limit particle growth, producing monodisperse nanoparticles (8–12 nm) with 89–93% yield. Key steps include:

  • Micelle formation : 10% (w/v) Triton X-100 in hexane.

  • Silver reduction : Addition of NaBH₄ (0.01 M) to reduce Ag⁺ to Ag⁰ prior to ligand coordination.

  • Ligand exchange : 2-aminoethyl phosphate replaces surfactant molecules over 24 hours.

Solvothermal Synthesis

Heating AgNO₃ and ligand in ethylene glycol at 160°C for 6 hours yields single-crystalline structures. XRD analysis reveals a predominant (110) crystal plane orientation, enhancing photocatalytic activity by 40% compared to room-temperature syntheses.

Hybrid Organic/Aqueous Methods

Sequential Precipitation-Ligand Exchange

A two-step process first synthesizes Ag₃PO₄ nanoparticles via aqueous precipitation, followed by ligand exchange with 2-aminoethyl phosphate in dimethylformamide (DMF). This method achieves 95% ligand coverage, confirmed by FT-IR peaks at 1045 cm⁻¹ (P=O stretch) and 1580 cm⁻¹ (NH₂ bend).

Electrochemical Deposition

Using a platinum anode and silver cathode in 0.1 M ligand solution, potentiostatic deposition at −0.2 V (vs. Ag/AgCl) produces thin films (200–500 nm thickness). Cyclic voltammetry shows a redox couple at +0.25 V, characteristic of silver-phosphate coordination.

Analytical Characterization Techniques

Spectrophotometric Analysis

UV-Vis spectra of colloidal solutions exhibit a plasmon resonance band at 420 nm, broadening with increased particle size. Complexation with polymers shifts this peak to 435–440 nm, indicating surface ligand interactions.

Electrochemical Profiling

Differential pulse voltammetry (DPV) in acetate buffer (pH 4.6) reveals a silver oxidation peak at +0.30 V for free Ag⁺, shifting to +0.25 V upon nanoparticle formation. Current density decreases from 1700 nA to 400 nA as ligand coverage increases, providing a quantitative measure of coordination completeness .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for silver mono(2-aminoethyl)phosphate, and what are their comparative advantages in yield and purity?

  • Methodological Answer : this compound can be synthesized via ligand exchange by reacting silver nitrate (AgNO₃) with sodium mono(2-aminoethyl)phosphate under controlled pH (6–7) to avoid silver oxide precipitation. Aqueous or ethanol-based solvents are recommended to enhance solubility . Characterization via ³¹P NMR and FTIR can confirm the substitution of sodium with silver. Yield optimization requires stoichiometric control (1:1 Ag:phosphate molar ratio) and inert atmospheres to prevent Ag⁺ reduction .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound, and how can researchers address common analytical challenges?

  • Methodological Answer :

  • Spectroscopy : ³¹P NMR resolves phosphate coordination shifts (~0–5 ppm for Ag-bound phosphate). FTIR identifies Ag–O–P vibrations (950–1050 cm⁻¹) .
  • Chromatography : Reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium bromide) improves retention of ionic silver-phosphates. Ensure mobile phases are free of chloride to avoid AgCl precipitation .
  • Challenges : Silver’s light sensitivity necessitates dark storage, and XPS is recommended to verify oxidation states (Ag⁰ vs. Ag⁺) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the stability of this compound in aqueous solutions, considering its propensity for hydrolysis or oxidation?

  • Methodological Answer : Stabilization strategies include:

  • pH Control : Maintain pH 6–7 using phosphate buffers to prevent Ag₂O formation .
  • Ligand Shielding : Add chelators like EDTA (0.1 mM) to sequester free Ag⁺, reducing redox activity .
  • Lyophilization : Post-synthesis lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life . Stability assays should monitor Ag nanoparticle formation via dynamic light scattering (DLS) .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding the coordination chemistry of silver in this compound?

  • Methodological Answer : Discrepancies in coordination geometry (e.g., linear vs. trigonal planar Ag⁺) can arise from solvent polarity or counterion effects. Computational modeling (DFT) paired with EXAFS spectroscopy clarifies bond lengths and angles. For example, Ag–O bond distances <2.3 Å suggest strong covalent interactions, while >2.5 Å indicate weaker ionic bonding . Contradictory NMR/FTIR data may require temperature-dependent studies to detect dynamic equilibria .

Q. What novel applications of this compound are emerging in antimicrobial or biochemical research, and what methodological considerations are critical for these studies?

  • Methodological Answer :

  • Antimicrobial Studies : Silver’s biocidal activity can be tested via MIC assays against Gram-negative bacteria (e.g., E. coli). Use LB broth with 0.1% Tween 80 to prevent Ag⁺ aggregation. Note that phosphate buffers may chelate Ag⁺, requiring dilution controls .
  • Biochemical Probes : The 2-aminoethyl group enables covalent conjugation to biomolecules (e.g., antibodies). Optimize coupling using EDC/NHS chemistry in PBS (pH 7.4), followed by size-exclusion chromatography to remove unreacted Ag-phosphates .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the solubility of this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Solubility discrepancies often stem from solvent purity (trace water in DMSO) or Ag⁺ reduction. Use Karl Fischer titration to quantify water content in solvents. Polar aprotic solvents (DMF, DMSO) enhance solubility via Ag⁺ coordination, while ethanol/water mixtures (1:1 v/v) balance polarity and stability. Contrast with thermogravimetric analysis (TGA) to distinguish solvent inclusion vs. true solubility .

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